(1-Methylcyclopentyl)methanol
Overview
Description
(1-Methylcyclopentyl)methanol: is an organic compound with the molecular formula C7H14O . It is a cyclopentane derivative where a methyl group is attached to the cyclopentane ring, and a hydroxyl group is attached to the carbon adjacent to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl 1-methylcyclopentanecarboxylate: One common method involves the reduction of methyl 1-methylcyclopentanecarboxylate using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield (1-Methylcyclopentyl)methanol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 1-methylcyclopentene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methylcyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: (1-Methylcyclopentyl)ketone
Reduction: 1-Methylcyclopentane
Substitution: (1-Methylcyclopentyl)chloride
Scientific Research Applications
Mechanism of Action
The mechanism of action for (1-Methylcyclopentyl)methanol largely depends on its functional group interactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Cyclopentanol: Similar structure but lacks the methyl group.
1-Methylcyclopentane: Lacks the hydroxyl group.
Cyclopentanemethanol: The hydroxyl group is attached to a methylene group instead of a cyclopentane ring.
Uniqueness: (1-Methylcyclopentyl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
(1-Methylcyclopentyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its cyclopentane structure with a methyl group and a hydroxyl functional group. Its molecular formula is , and it has a molecular weight of approximately 114.19 g/mol. The compound's structure allows for various interactions with biological targets, particularly receptors involved in neurotransmission.
1. Interaction with Muscarinic Acetylcholine Receptors
Research indicates that this compound can act as a modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. These receptors are crucial in the central nervous system (CNS) for mediating cognitive functions and motor control. Studies have shown that compounds similar to this compound can influence dopamine release and cognitive processing, making them potential candidates for treating disorders like Alzheimer's disease and schizophrenia .
Table 1: Biological Activity of this compound on mAChRs
Compound | Receptor Type | Activity Description | Reference |
---|---|---|---|
This compound | M4 | Allosteric modulation leading to enhanced cognitive function | |
Xanomeline | M4 | Antipsychotic-like effects in preclinical models |
2. GABA Uptake Inhibition
Another area of interest is the compound's role in GABA uptake inhibition. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the brain. The inhibition of GABA uptake can lead to increased GABA levels, potentially alleviating conditions such as anxiety and epilepsy. Research has shown that derivatives of this compound exhibit varying degrees of potency in inhibiting GABA uptake, indicating its potential therapeutic applications .
Table 2: GABA Uptake Inhibition Potency
Compound | pIC50 ± SEM | Remarks |
---|---|---|
Bis(4-methoxyphenyl)this compound | 6.5 ± 0.2 | Moderate inhibitor of GABA uptake |
Other derivatives | Varies | Potency influenced by structural modifications |
Case Study 1: Cognitive Enhancement
In a study examining the effects of this compound on cognitive function in animal models, researchers found that administration led to significant improvements in memory retention and learning tasks. The modulation of M4 mAChRs was identified as a key mechanism behind these effects, suggesting that this compound could be further explored for cognitive enhancement therapies .
Case Study 2: Antidepressant Effects
Another investigation focused on the antidepressant-like effects of this compound in rodent models. Results indicated that the compound reduced depressive behaviors, likely through its action on serotonergic pathways alongside its interaction with mAChRs .
Properties
IUPAC Name |
(1-methylcyclopentyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZQKSYGLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38502-28-2 | |
Record name | (1-methylcyclopentyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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